molecular formula C7H3Cl5 B076638 3,4-Dichlorobenzotrichloride CAS No. 13014-24-9

3,4-Dichlorobenzotrichloride

Cat. No. B076638
CAS RN: 13014-24-9
M. Wt: 264.4 g/mol
InChI Key: ATYLRBXENHNROH-UHFFFAOYSA-N
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Patent
US04191711

Procedure details

A mixture of 57.5 g (250 mmol) of p-chlorobenzotrichloride, 1.5 g (9.2 mmol) of iron(III) chloride and 28 g (272 mmol) of sulphur dichloride was warmed to 80° C. for 3 hours. Thereafter, it was worked up in the manner indicated in Example 1. 34 g of 3,4-dichlorobenzotrichloride were thus obtained.
Quantity
57.5 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([Cl:11])([Cl:10])[Cl:9])=[CH:4][CH:3]=1.S(Cl)[Cl:13]>[Fe](Cl)(Cl)Cl>[Cl:13][C:7]1[CH:6]=[C:5]([C:8]([Cl:9])([Cl:10])[Cl:11])[CH:4]=[CH:3][C:2]=1[Cl:1]

Inputs

Step One
Name
Quantity
57.5 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(Cl)(Cl)Cl
Name
Quantity
28 g
Type
reactant
Smiles
S(Cl)Cl
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Fe](Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C(Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 34 g
YIELD: CALCULATEDPERCENTYIELD 51.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.